molecular formula C13H11FN2O B11189674 1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one CAS No. 37901-73-8

1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one

Cat. No.: B11189674
CAS No.: 37901-73-8
M. Wt: 230.24 g/mol
InChI Key: UDCUZAJVQJQLLW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one typically involves the reaction of 4-fluoroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The presence of the fluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one is unique due to its specific indazole structure and the presence of a fluorophenyl group. This combination enhances its chemical stability and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

37901-73-8

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C13H11FN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8H,1-3H2

InChI Key

UDCUZAJVQJQLLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)C1

Origin of Product

United States

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